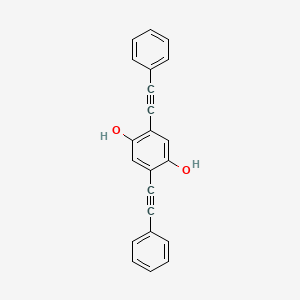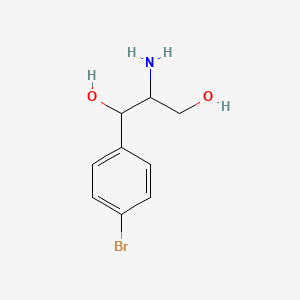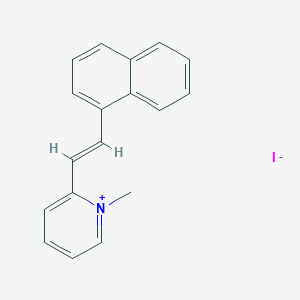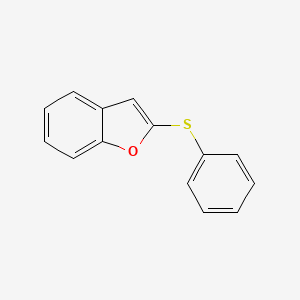
N-(6-Methoxyquinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methoxyquinolin-2-yl)acetamide is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxyquinolin-2-yl)acetamide typically involves the acylation of 6-methoxyquinoline. One common method is the reaction of 6-methoxyquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxyquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Methoxyquinolin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(6-Methoxyquinolin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and acetamide groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloroquinolin-2-yl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
N-(6-Hydroxyquinolin-2-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(6-Methoxyquinolin-8-yl)acetamide: Similar structure but with the acetamide group at the 8th position.
Uniqueness
N-(6-Methoxyquinolin-2-yl)acetamide is unique due to the presence of the methoxy group at the 6th position, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe in various research applications.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(6-methoxyquinolin-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-12-6-3-9-7-10(16-2)4-5-11(9)14-12/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
HMPTZUKTCJKANV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)










![1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14130230.png)

